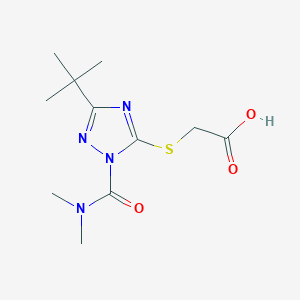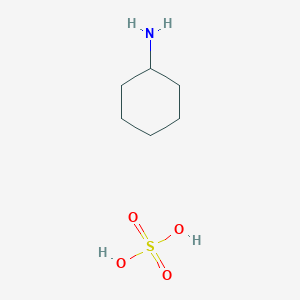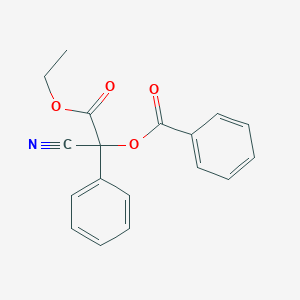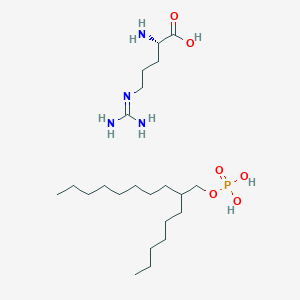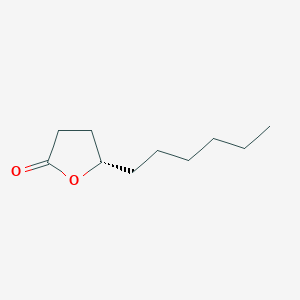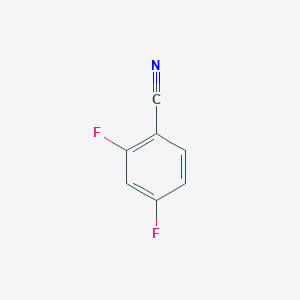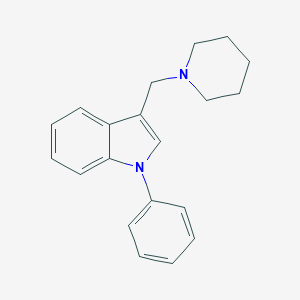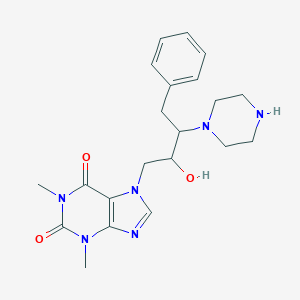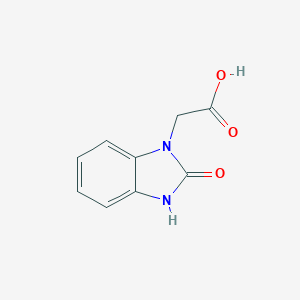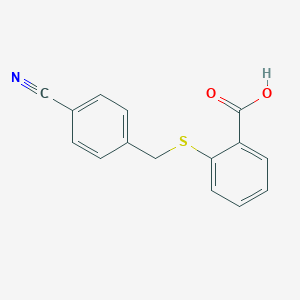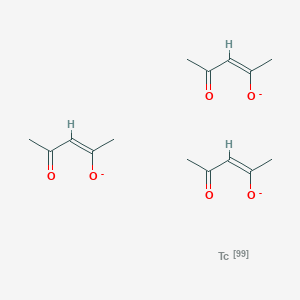
Technetium Tc 99m tris(2,4-pentanedionato)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Technetium Tc 99m tris(2,4-pentanedionato) is a radiopharmaceutical compound that is widely used in medical imaging. It is a coordination complex that contains the radioactive isotope technetium-99m (Tc-99m) and the ligand tris(2,4-pentanedionato). Tc-99m is a commonly used radioisotope in medical imaging due to its ideal physical properties, including a short half-life and high photon energy, which allow for efficient imaging with minimal radiation exposure.
Mécanisme D'action
Technetium Tc 99m tris(2,4-pentanedionato) is taken up by cells and tissues in the body through various mechanisms, including passive diffusion and active transport. Once inside the cells, the Technetium Tc 99m tris(2,4-pentanedionato) emits gamma radiation, which is detected by the imaging equipment and used to generate images of the body.
Effets Biochimiques Et Physiologiques
Technetium Tc 99m tris(2,4-pentanedionato) has minimal biochemical and physiological effects on the body. The compound is rapidly cleared from the body through the kidneys and does not accumulate in tissues or organs. The radiation exposure from the compound is also minimal, with the effective dose being less than 1 mSv per imaging procedure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Technetium Tc 99m tris(2,4-pentanedionato) in lab experiments include its high specificity for certain tissues and its minimal impact on the physiological and biochemical processes being studied. The compound can also be easily synthesized and has a relatively low cost compared to other radiopharmaceuticals. However, the limitations of using the compound include its short half-life, which requires timely imaging, and its limited availability, which can hinder research studies.
Orientations Futures
There are several future directions for the use of Technetium Tc 99m tris(2,4-pentanedionato) in medical imaging and research. One area of focus is the development of new imaging techniques that can improve the sensitivity and specificity of Technetium Tc 99m tris(2,4-pentanedionato) imaging. Another area of research is the investigation of the physiological and biochemical processes of various diseases using Technetium Tc 99m tris(2,4-pentanedionato) imaging, which can lead to the development of new diagnostic and therapeutic strategies. Additionally, the development of new radiopharmaceuticals that can target specific tissues and organs may lead to improved imaging and treatment options for various diseases.
Méthodes De Synthèse
The synthesis of Technetium Tc 99m tris(2,4-pentanedionato) involves the reaction of Technetium Tc 99m tris(2,4-pentanedionato) pertechnetate with tris(2,4-pentanedionato) in the presence of a reducing agent. The reducing agent is typically stannous chloride or sodium dithionite, which reduces the Technetium Tc 99m tris(2,4-pentanedionato) pertechnetate to Technetium Tc 99m tris(2,4-pentanedionato) and facilitates its coordination with the tris(2,4-pentanedionato) ligand.
Applications De Recherche Scientifique
Technetium Tc 99m tris(2,4-pentanedionato) is used in a variety of medical imaging procedures, including single-photon emission computed tomography (SPECT) and planar imaging. It is commonly used to image the heart, lungs, liver, and bones, as well as for tumor imaging. The compound is also used in research studies to investigate the physiological and biochemical processes of various diseases.
Propriétés
Numéro CAS |
105177-98-8 |
|---|---|
Nom du produit |
Technetium Tc 99m tris(2,4-pentanedionato) |
Formule moléculaire |
C15H21O6Tc-3 |
Poids moléculaire |
396.23 g/mol |
Nom IUPAC |
(Z)-4-oxopent-2-en-2-olate;technetium-99 |
InChI |
InChI=1S/3C5H8O2.Tc/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/p-3/b3*4-3-;/i;;;1+1 |
Clé InChI |
IHBHFYYEMMKKFF-SLSFVHHISA-K |
SMILES isomérique |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[99Tc] |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Tc] |
SMILES canonique |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Tc] |
Synonymes |
Tc-99m-(acac)3 Tc-99m-tris(2,4-pentanedionato) technetium Tc 99m tris(2,4-pentanedionato) technetium tris(2,4-pentanedionate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



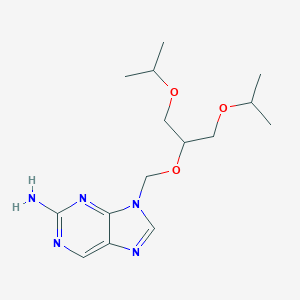
![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)
